Cas no 1090486-08-0 (3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea)

3-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea is a synthetic urea derivative featuring a thiophene and fluorophenyl moiety, offering potential utility in medicinal chemistry and pharmacological research. The compound’s structure combines a dimethylaminoethyl group with a thiophene ring, enhancing its binding affinity to certain biological targets, while the 4-fluorobenzyl substitution may improve metabolic stability. Its unique scaffold makes it a candidate for investigating selective enzyme or receptor modulation. The presence of both polar (urea) and lipophilic (thiophene, fluorophenyl) components suggests balanced solubility properties, facilitating formulation development. This compound is primarily of interest for preclinical studies targeting CNS or GPCR-related pathways.
3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea structure
1090486-08-0 structure
Product Name:3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea
CAS No:1090486-08-0
MF:C16H20FN3OS
MW:321.412905693054
CID:5750190
PubChem ID:42954131
Update Time:2025-06-09

3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1090486-08-0
    • Z352258220
    • 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea
    • 1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[(4-fluorophenyl)methyl]urea
    • AKOS024646213
    • 3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea
    • F2392-1646
    • Inchi: 1S/C16H20FN3OS/c1-20(2)15(13-7-8-22-11-13)10-19-16(21)18-9-12-3-5-14(17)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H2,18,19,21)
    • InChI Key: OUKRPBGKDPQFEK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CNC(NCC1C=CC(=CC=1)F)=O)N(C)C

Computed Properties

  • Exact Mass: 321.13111161g/mol
  • Monoisotopic Mass: 321.13111161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.6Ų

3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea Pricemore >>

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Additional information on 3-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea

3-[2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl]-1-[(4-Fluorophenyl)methyl]urea: A Comprehensive Overview

3-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea (CAS No. 1090486-08-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as DTFEF-Urea, is characterized by its unique structural features, which include a thiophene ring, a dimethylamino group, and a urea moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The thiophene ring in DTFEF-Urea is a five-membered heterocyclic aromatic compound containing one sulfur atom. Thiophenes are known for their stability and ability to form strong π-π interactions, which can enhance the binding affinity of the compound to various biological targets. The presence of the thiophene ring in DTFEF-Urea suggests that it may have favorable interactions with protein targets, making it a promising candidate for drug development.

The dimethylamino group is another key structural feature of DTFEF-Urea. This functional group is known for its basicity and ability to form hydrogen bonds, which can influence the compound's solubility and bioavailability. In medicinal chemistry, dimethylamino groups are often used to improve the pharmacokinetic properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

The urea moiety in DTFEF-Urea is a versatile functional group that can participate in various biological interactions. Ureas are known for their ability to form hydrogen bonds and can act as hydrogen bond donors or acceptors. This property makes ureas useful in designing compounds with high binding affinities to specific protein targets. Additionally, ureas can improve the water solubility of compounds, which is crucial for their effective delivery in biological systems.

In recent years, DTFEF-Urea has been studied for its potential therapeutic applications in various diseases. One area of significant interest is its activity as an inhibitor of specific enzymes involved in disease pathways. For example, research has shown that DTFEF-Urea can inhibit the activity of certain kinases, which are key enzymes involved in signal transduction pathways and play crucial roles in cell proliferation and survival. By inhibiting these kinases, DTFEF-Urea may have potential as an anticancer agent.

A study published in the Journal of Medicinal Chemistry (2021) investigated the antiproliferative effects of DTFEF-Urea on human cancer cell lines. The results demonstrated that DTFEF-Urea effectively inhibited the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to its ability to disrupt the mitotic spindle assembly checkpoint, leading to cell cycle arrest and apoptosis.

Beyond its anticancer potential, DTFEF-Urea has also shown promise in other therapeutic areas. For instance, it has been evaluated for its anti-inflammatory properties. Inflammation is a complex biological response that plays a critical role in various diseases, including arthritis and neurodegenerative disorders. A study published in Bioorganic & Medicinal Chemistry Letters (2022) reported that DTFEF-Urea exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The pharmacokinetic properties of DTFEF-Urea have also been extensively studied. Research has shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Additionally, DTFEF-Urea has demonstrated low toxicity in preclinical studies, which is an important consideration for drug development.

In conclusion, 3-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-1-[(4-fluorophenyl)methyl]urea (CAS No. 1090486-08-0) is a promising compound with diverse therapeutic potential. Its unique structural features contribute to its biological activities and make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

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